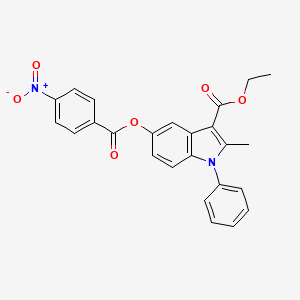
ETHYL 2-METHYL-5-(4-NITROBENZOYLOXY)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-METHYL-5-(4-NITROBENZOYLOXY)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-5-(4-NITROBENZOYLOXY)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methylindole with ethyl 3-oxo-3-phenylpropanoate under acidic conditions to form the indole core. This intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position of the benzoyl moiety. The final step involves esterification with ethyl chloroformate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps to enhance yield and reduce reaction times. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-METHYL-5-(4-NITROBENZOYLOXY)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution reactions, such as bromination, using bromine in acetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide.
Electrophilic Aromatic Substitution: Bromine, acetic acid.
Major Products Formed
Reduction: 2-methyl-5-(4-aminobenzoyl)oxy-1-phenylindole-3-carboxylate.
Hydrolysis: 2-methyl-5-(4-nitrobenzoyl)oxy-1-phenylindole-3-carboxylic acid.
Bromination: 2-methyl-5-(4-nitrobenzoyl)oxy-1-phenyl-3-bromoindole-3-carboxylate.
Aplicaciones Científicas De Investigación
ETHYL 2-METHYL-5-(4-NITROBENZOYLOXY)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-5-(4-aminobenzoyl)oxy-1-phenylindole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-methyl-5-(4-methoxybenzoyl)oxy-1-phenylindole-3-carboxylate: Contains a methoxy group instead of a nitro group.
Uniqueness
ETHYL 2-METHYL-5-(4-NITROBENZOYLOXY)-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as a precursor for further chemical modifications and its utility in various research applications .
Propiedades
IUPAC Name |
ethyl 2-methyl-5-(4-nitrobenzoyl)oxy-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c1-3-32-25(29)23-16(2)26(18-7-5-4-6-8-18)22-14-13-20(15-21(22)23)33-24(28)17-9-11-19(12-10-17)27(30)31/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWUZKXHYHDPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














